methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, an ethoxy-2-oxoethoxy chain at position 7, and an acetoxy methyl ester at position 2. Its molecular formula is C₁₈H₂₀O₈, with a molecular weight of 364.35 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-5-23-16(20)9-24-14-7-6-12-10(2)13(8-15(19)22-4)18(21)25-17(12)11(14)3/h6-7H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSSFNTXTKLQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of 7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Research Applications
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Condensation Reactions : The compound can be used to synthesize more complex molecules through condensation with other reagents.
- Functional Group Modifications : The presence of multiple functional groups enables modifications that can enhance biological activity or alter chemical properties.
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been investigated for its potential therapeutic effects:
Antimicrobial Properties
Research indicates significant antimicrobial activity against various bacterial strains. Studies have shown that modifications at specific positions can enhance antibacterial efficacy.
Anti-inflammatory and Anticancer Properties
The compound has been evaluated for its ability to inhibit inflammatory pathways and cancer cell proliferation. Its mechanism of action is believed to involve enzyme inhibition, which can lead to reduced inflammation and tumor growth.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being explored for its potential as:
- Enzyme Inhibitors : It has been studied for its ability to inhibit specific enzymes related to disease processes.
- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
Material Science Applications
Beyond biological applications, this compound is also used in material science:
Polymer Chemistry
It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical properties make it suitable for developing advanced coatings and adhesives with improved durability and performance.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against resistant bacterial strains, indicating its potential as a new antimicrobial agent.
- Investigation of Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties showed that the compound could modulate key pathways involved in inflammation, suggesting its use in treating inflammatory diseases.
- Development of Novel Drug Formulations : Case studies in drug formulation have highlighted the compound's role in enhancing bioavailability and stability of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in substituent patterns on the coumarin core. Key comparisons include:
Key Findings from Research
The target compound’s ethoxy-ester group may mitigate this issue while retaining bioactivity . Carboxylic acid derivatives (e.g., ) show improved solubility but reduced antimicrobial efficacy compared to ester-bearing analogs, suggesting the target’s ester groups could enhance membrane penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar coumarin esters, such as refluxing with dioxane and ZnCl₂ (as in ), though its ethoxy-2-oxoethoxy side chain may require additional protection/deprotection steps .
Stability and ADMET :
- Lipophilic substituents (e.g., ethoxy, methyl) in the target compound may improve metabolic stability compared to hydroxylated analogs , though this could reduce aqueous solubility, necessitating formulation adjustments .
Biological Activity
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20O7. Its structure includes a chromenone backbone with various functional groups that contribute to its biological properties. The compound is synthesized through esterification processes, typically involving the reaction of a chromenone derivative with methanol under acidic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Activity : It has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties against certain bacterial and fungal strains.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound.
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Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, treatment with varying concentrations of the compound resulted in significant reductions in cell viability in breast cancer and leukemia cell lines.
Cell Line IC50 (µM) Effect Observed MCF7 (Breast) 25 70% reduction in viability HL60 (Leukemia) 30 Induction of apoptosis
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens:
-
Bacterial Inhibition : The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL
Case Studies and Research Findings
- Study on Antioxidant Activity : A study published in a peer-reviewed journal highlighted the antioxidant potential of this compound through DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound, suggesting its potential as a natural antioxidant.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines in serum samples compared to control groups.
Q & A
Basic: What synthetic routes are commonly used to prepare methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Intermediate Preparation : Start with a substituted chromen-2-one core, such as 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid derivatives.
Etherification : React the hydroxyl group at the 7-position with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile or ethanol for 6–12 hours .
Esterification : Protect or modify carboxyl groups using methyl esterification agents (e.g., methyl iodide) under basic conditions .
Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography or recrystallization ensures high purity .
Advanced: How do ethoxy and methyl substituents influence the compound’s reactivity in hydrolysis and oxidation reactions?
Methodological Answer:
- Hydrolysis : The ethoxy group (electron-donating) at the 7-position stabilizes the intermediate oxonium ion during acid-catalyzed hydrolysis, accelerating ester cleavage. In contrast, methyl groups at positions 4 and 8 increase steric hindrance, slowing nucleophilic attack .
- Oxidation : The chromen-2-one core is susceptible to oxidation at the 2-oxo position. Methyl substituents at positions 4 and 8 reduce electron density at the chromene ring, making oxidation less favorable compared to unsubstituted analogs .
Experimental Validation : Use kinetic studies (HPLC monitoring) and computational modeling (DFT) to quantify substituent effects .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles, confirming the chromenone core and substituent orientations. For example, the C=O bond at position 2 is typically 1.21–1.23 Å .
- NMR : ¹H NMR shows characteristic signals: δ 2.2–2.5 ppm (methyl groups), δ 4.1–4.3 ppm (ethoxy CH₂), and δ 6.8–7.2 ppm (aromatic protons). ¹³C NMR confirms ester carbonyls at ~170 ppm .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .
Advanced: How can molecular docking simulations predict this compound’s interaction with anti-inflammatory targets?
Methodological Answer:
Target Selection : Prioritize proteins like COX-2 or NF-κB, known for roles in inflammation.
Docking Workflow :
- Prepare the ligand (compound) by optimizing 3D geometry (e.g., Gaussian09).
- Use AutoDock Vina or Schrödinger Suite to dock into the target’s active site.
Key Interactions : The ethoxy group may form hydrogen bonds with Arg120 in COX-2, while the chromenone core stabilizes hydrophobic pockets .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib) and validate via in vitro COX-2 inhibition assays .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ ~25 µM) via the chromenone core’s conjugated π-system .
- Anti-inflammatory : Inhibits IL-6 production in macrophages (LPS-induced models) at 10–50 µM .
- Anticancer Potential : Induces apoptosis in HeLa cells (EC₅₀ ~40 µM) by activating caspase-3 .
Assay Design : Use ELISA for cytokine quantification and flow cytometry for apoptosis detection .
Advanced: How do structural modifications at the 7-position affect biological efficacy?
Methodological Answer:
- Substituent Effects :
- Ethoxy vs. Methoxy : Ethoxy enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.
- Bulky Groups : Larger groups (e.g., trifluoromethyl) at the 7-position increase steric hindrance, reducing binding affinity to compact active sites .
Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends. For example, methoxy derivatives show 30% higher COX-2 inhibition than ethoxy .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) as eluent. Monitor fractions via TLC (Rf ~0.4) .
Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Check assay conditions (e.g., cell line variability: HeLa vs. MCF-7 may respond differently).
- Dosage Consistency : Normalize data to molar concentrations (e.g., 50 µM vs. 100 µM).
- Statistical Re-evaluation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. For example, discrepancies in antioxidant IC₅₀ may stem from DPPH assay pH variations .
Basic: What computational tools model this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Gaussian09 or ORCA to compute HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps.
- Molecular Dynamics (MD) : GROMACS simulates solvation effects, revealing conformational stability in aqueous vs. lipid environments .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the methyl ester to a carboxylic acid (via hydrolysis) for salt formation (e.g., sodium salt improves water solubility) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance plasma half-life. Validate via pharmacokinetic studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
